Carfecillin is a synthetic derivative of carbenicillin, which is a broad-spectrum antibiotic belonging to the penicillin class. It is particularly effective against a range of Gram-negative bacteria, including Pseudomonas aeruginosa. Carfecillin is often utilized in scientific research and clinical applications due to its antibacterial properties. The compound is classified as a penicillin antibiotic, specifically designed to enhance its stability and efficacy against resistant bacterial strains.
Carfecillin is synthesized through a specific esterification process involving carbenicillin and phenol. This reaction typically employs dehydrating agents such as dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The synthesis can be described in the following steps:
The molecular structure of carfecillin features several key components that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C17H18N2O5S |
Molecular Weight | 366.4 g/mol |
Asymmetric Centers | 4 |
Carfecillin undergoes various chemical reactions that are crucial for its function and metabolism:
The mechanism of action of carfecillin primarily involves inhibiting bacterial cell wall synthesis:
Carfecillin exhibits several physical and chemical properties that are relevant for its application:
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Higher stability than carbenicillin |
Optimal pH | Neutral to slightly alkaline |
Carfecillin has several applications across different fields:
Carfecillin (chemically designated as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[3-oxo-3-(phenoxy)-2-phenylpropanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is synthesized through targeted esterification of the parent antibiotic carbenicillin. The core strategy involves converting the polar α-carboxyl group of carbenicillin into a lipophilic ester to overcome its inherent poor oral absorption. This is achieved by reacting carbenicillin's carboxyl moiety with phenyl α-bromo-phenylacetate under anhydrous conditions, using N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) as coupling agents to form the phenyl ester bond characteristic of carfecillin [1] [6] [10].
The reaction proceeds via nucleophilic acyl substitution, where the carboxylate anion of carbenicillin attacks the electrophilic carbonyl carbon of phenyl α-bromo-phenylacetate. This synthetic route was systematically optimized among twelve α-carboxy esters evaluated, with the phenyl ester (carfecillin, initially designated BRL 3475) demonstrating optimal balance between synthetic yield, chemical stability, and in vivo hydrolysis kinetics [10]. The prodrug retains carbenicillin's β-lactam ring system—essential for antibacterial activity—while masking one ionizable group, significantly altering its physicochemical properties.
Table 1: Key Synthetic Methods for Carfecillin Prodrug Derivatization
Reaction Component | Role | Conditions | Function in Prodrug Design |
---|---|---|---|
Carbenicillin free acid | Parent compound | Anhydrous solvent (e.g., DMF) | Provides β-lactam core with α-carboxyl for esterification |
Phenyl α-bromo-phenylacetate | Esterifying agent | 0-5°C, inert atmosphere | Introduces lipophilic phenyl ester group |
N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent | Room temperature, 2-24 hours | Activates carbonyl for nucleophilic attack |
Triethylamine | Base | Catalytic amount | Neutralizes acid, drives reaction equilibrium |
The primary structural modification in carfecillin—esterification of carbenicillin's α-carboxyl group with phenol—directly addresses the bioavailability limitations of the parent compound. Carbenicillin (log P ≈ -1.3) exhibits high aqueous solubility but negligible intestinal permeability due to its dianionic state at physiological pH. Carfecillin (log P ≈ 3.7) significantly increases lipophilicity, facilitating passive diffusion across intestinal epithelial membranes [6] [9] [10]. This esterification reduces hydrogen bond donors from 3 (carbenicillin) to 2 and increases the topological polar surface area (TPSA) from ≈100 Ų to ≈138 Ų, yet the enhanced lipophilicity dominates absorption kinetics [9].
Upon absorption, carfecillin undergoes rapid enzymatic hydrolysis predominantly in the intestinal mucosa and portal circulation, liberating active carbenicillin and phenol. Studies in rodents, dogs, and human volunteers confirmed that oral administration produces systemic carbenicillin concentrations 8-10× higher than equivalent oral doses of unmodified carbenicillin, with peak serum concentrations achieved within 1-2 hours [2] [4] [10]. Crucially, the phenyl ester linkage exhibits calculated stability in acidic gastric environments (t₁/₂ > 30 minutes at pH 2), preventing premature hydrolysis before absorption, while demonstrating rapid cleavage in serum (t₁/₂ < 10 minutes) due to ubiquitous esterases [2] [13].
Carfecillin contains three chiral centers—at positions 2, 5, and 6 of the penam nucleus—inherited from carbenicillin and 6-aminopenicillanic acid (6-APA). The (2R,5R,6R) configuration is essential for antibacterial activity as it maintains the β-lactam ring's spatial orientation required for penicillin-binding protein (PBP) inhibition [1] [5] [8]. The prodrug derivatization occurs at the exocyclic carboxyl group attached to C2, leaving these critical stereocenters unaltered.
Esterase-mediated hydrolysis of carfecillin exhibits pronounced stereoselectivity. In vitro studies using tissue homogenates demonstrate that hydrolysis proceeds without epimerization at the chiral α-carbon of the phenylacetyl side chain or the β-lactam ring [1] [2]. This stereochemical fidelity is attributed to:
Table 2: Hydrolysis Kinetics of Carfecillin in Biological Media
Medium | Hydrolysis Rate (t₁/₂) | Primary Enzymes Involved | Stereochemical Integrity of Liberated Carbenicillin |
---|---|---|---|
Human Serum | < 10 minutes | Paraoxonase-1 (PON1), Carboxylesterase 1 (CES1) | Complete retention of (2R,5R,6R) configuration |
Intestinal Mucosa Homogenate | 15-30 minutes | Carboxylesterase 2 (CES2) | No detectable epimerization |
In vitro Buffer (pH 7.4) | > 24 hours | Non-enzymatic hydrolysis negligible | N/A |
In vitro Buffer (pH 2.0) | > 30 minutes | Acid-catalyzed hydrolysis minimal | N/A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7